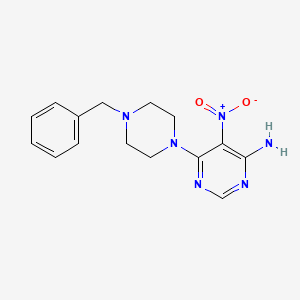

6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Description

6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a pyrimidine derivative featuring a nitro group at position 5 and a 4-benzylpiperazinyl substituent at position 5. Its molecular formula is C₁₅H₁₇N₇O₂, with a molecular weight of 327.35 g/mol (estimated from analogues in ).

Properties

IUPAC Name |

6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c16-14-13(21(22)23)15(18-11-17-14)20-8-6-19(7-9-20)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNODXBSGFXOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

Substitution with Benzylpiperazine: The final step involves the substitution of the 6-position of the pyrimidine ring with a benzylpiperazine moiety. This can be accomplished through nucleophilic substitution reactions using benzylpiperazine and suitable leaving groups on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has been explored for its potential therapeutic applications, particularly in drug development targeting specific biological pathways. Its structural characteristics allow it to act as an intermediate in synthesizing more complex molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, indicating strong potential for developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer activity, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor. Inhibition of PARP is crucial in DNA repair mechanisms, making this compound relevant for enhancing the sensitivity of cancer cells to chemotherapy, especially in BRCA1-mutant tumors. Studies have shown low nanomolar IC50 values against PARP-1 and PARP-2 enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Various derivatives have been synthesized to explore their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine | Methyl group instead of benzyl | Altered pharmacological profile |

| 6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine | Piperidine ring substitution | Different receptor interactions |

| N-(6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-yl)-2-(o-tolyloxy)acetamide | Acetamide group inclusion | Enhanced solubility and activity insights |

Antimicrobial Study

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of multiple bacterial strains. The compound exhibited MIC values demonstrating its potential as a novel antimicrobial agent.

PARP Inhibition Study

In another research effort focused on cancer treatment, this compound was evaluated for its ability to inhibit PARP enzymes. Results indicated potent inhibition at low concentrations, supporting its role in sensitizing cancer cells to existing chemotherapy treatments.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperazine/Piperidine Ring

Structural modifications to the piperazine or piperidine ring significantly alter physicochemical and biological properties:

Key Findings :

Aromatic Ring Modifications

The nitro group at position 5 distinguishes the target compound from halogenated or sulfonamide-containing analogues:

Key Findings :

Biological Activity

6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrimidine core substituted with a benzylpiperazine moiety, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₈N₄O₂, with a molecular weight of approximately 298.39 g/mol. Its structure includes:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.

- Benzylpiperazine Moiety : This substitution is crucial for enhancing the compound's interaction with biological targets.

Research indicates that the biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound exhibits significant binding affinity to various receptors, including serotonin receptors, which are implicated in mood regulation and anxiety disorders .

- Enzyme Modulation : It can interact with specific enzymes, potentially influencing metabolic pathways involved in drug metabolism and efficacy.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains. |

| CNS Activity | Potential anxiolytic effects through serotonin receptor modulation. |

| Anticancer Potential | Early-stage research indicates possible anticancer properties; further studies needed. |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives, providing insights into the potential of this compound.

- Serotonin Receptor Affinity : A study focusing on piperazine derivatives highlighted the importance of structural modifications in enhancing binding affinity to serotonin receptors, suggesting that similar modifications in this compound could lead to improved pharmacological profiles .

- Antimicrobial Testing : In vitro assays have shown that compounds with similar structures exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration of this compound in treating infections .

- In Vivo Studies : Although limited, some animal model studies have suggested potential anxiolytic effects consistent with its mechanism of action involving serotonin modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.